

Early research on the anti-angiogenic properties of Pegaptanib

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Compound of Interest		
Compound Name:	Pegaptanib sodium	
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An In-Depth Technical Guide to the Early Research on the Anti-Angiogenic Properties of Pegaptanib

Introduction

Pegaptanib sodium, marketed as Macugen®, represents a pioneering approach in the treatment of neovascular (wet) age-related macular degeneration (AMD).[1][2] It is a 28-base ribonucleic acid (RNA) aptamer that was specifically developed to target and inhibit the activity of vascular endothelial growth factor (VEGF).[1][2] VEGF is a critical signaling protein that promotes angiogenesis (the formation of new blood vessels) and increases vascular permeability, both of which are key pathological processes in wet AMD.[3][4][5] Pegaptanib was the first anti-VEGF therapy and the first aptamer to be approved for clinical use, validating VEGF as a therapeutic target for ocular diseases.[1][6][7] This technical guide provides a detailed overview of the foundational preclinical and early clinical research that established the anti-angiogenic properties of Pegaptanib.

Mechanism of Action: Selective Inhibition of VEGF165

The primary mechanism of action of Pegaptanib is its high-affinity and specific binding to the 165-amino acid isoform of VEGF (VEGF₁₆₅).[1][3][4] VEGF₁₆₅ is the predominant isoform involved in pathological ocular neovascularization and vascular permeability.[5][7][8] Pegaptanib binds to the heparin-binding domain of VEGF₁₆₅, which is not present in all VEGF

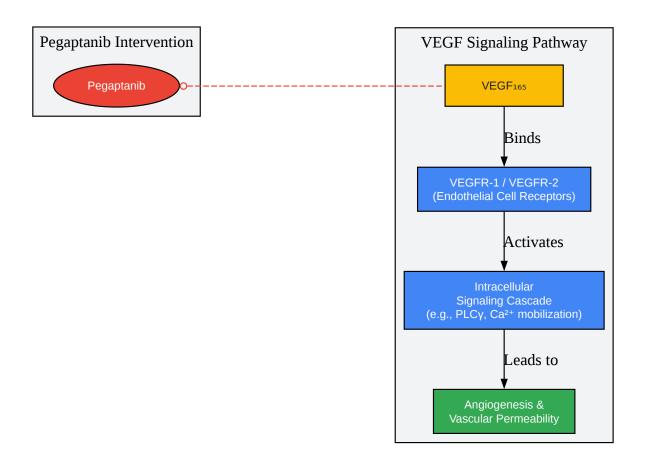




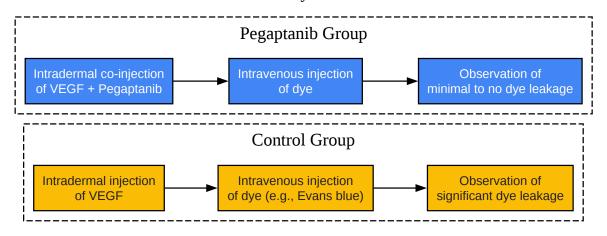


isoforms, such as VEGF₁₂₁.[1][9] This specific binding prevents VEGF₁₆₅ from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[1] The inhibition of this interaction blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.[9][10] To enhance its therapeutic profile, the aptamer is covalently linked to two branched 20-kDa polyethylene glycol (PEG) moieties, which increases its stability and half-life in the vitreous.[1][2]

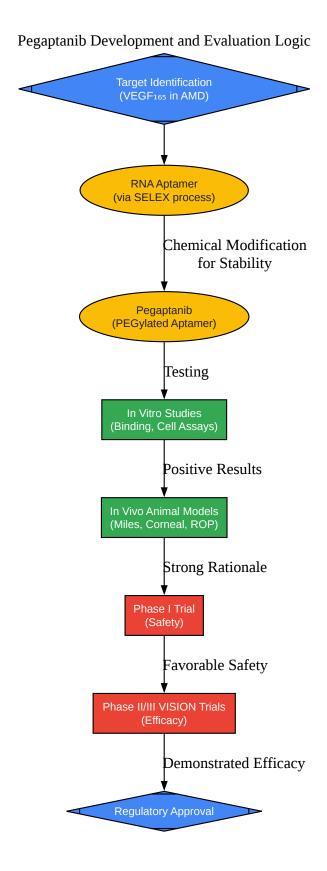




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